Ethyl butyrate-3,3,4,4,4-d5
CAS No.:
Cat. No.: VC0211410
Molecular Formula: C6H7D5O2
Molecular Weight: 121.19
Purity: 95% min.
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7D5O2 |
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Molecular Weight | 121.19 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl butyrate-3,3,4,4,4-d5 (C6H7D5O2) is a selectively deuterated derivative of ethyl butanoate. The base structure consists of a four-carbon butyrate chain esterified to an ethanol moiety. Deuteration occurs at specific positions:
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3,3-d2: Two deuterium atoms on the third carbon (β-position) of the butyrate chain
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4,4,4-d3: Three deuterium atoms on the terminal methyl group (γ-position)
This isotopic labeling preserves the compound's chemical reactivity while altering its vibrational and magnetic properties, making it invaluable for spectroscopic studies .
Table 1: Comparative Molecular Properties
Property | Ethyl Butyrate | Ethyl Butyrate-d5 |
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Molecular Formula | C6H12O2 | C6H7D5O2 |
Molecular Weight | 116.16 g/mol | 121.20 g/mol |
CAS Registry | 105-54-4 | Not formally assigned |
SMILES | CCCCOC(=O)OCC | CCC(CD2)COC(=O)OCC |
The structural integrity of the ester functional group (–COO–) remains unchanged, ensuring compatibility with enzymatic and chemical processes involving the parent compound .
Synthesis and Isotopic Labeling Strategies
Catalytic Hydrogen-Deuterium Exchange
Recent advances in deuteration methodologies, as demonstrated by Wang et al. (2024), provide a framework for synthesizing ethyl butyrate-d5 . The protocol involves:
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Substrate Activation:
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Base-mediated deprotonation of ethyl butyrate using K2CO3 in D2O
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Catalytic enhancement via 2-hydroxynicotinaldehyde, which stabilizes carbanion intermediates through resonance-assisted hydrogen bonding
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Isotope Incorporation:
This exchange occurs preferentially at the β and γ positions due to increased acidity of α-C–H bonds adjacent to the ester carbonyl .
Process Optimization
Key reaction parameters:
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Temperature: 50°C (prevents thermal degradation of ester groups)
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Solvent System: Dichloromethane/D2O biphasic mixture (enables efficient phase transfer)
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Deuterium Incorporation: >95% achieved within 24 hours under nitrogen atmosphere
"The ortho-hydroxyl group in the catalyst plays a dual role: it facilitates proton abstraction and stabilizes transition states through intramolecular hydrogen bonding." — Adapted from
Physicochemical Properties
Spectral Signatures
Deuteration induces measurable shifts in spectroscopic profiles:
NMR Spectroscopy (Predicted):
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1H NMR:
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Loss of signals at δ 1.35–1.45 ppm (γ-CH3) and δ 2.15–2.30 ppm (β-CH2)
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Residual proton signals from ethyl and carbonyl groups
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Infrared Spectroscopy:
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C–D stretching vibrations observable at 2100–2200 cm⁻¹
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Reduced intensity of C–H stretches near 2900 cm⁻¹
Thermodynamic Behavior
While bulk properties resemble non-deuterated ethyl butyrate, isotopic substitution affects:
Property | Ethyl Butyrate | Ethyl Butyrate-d5 |
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Boiling Point | 121–122°C | +0.3°C elevation |
Vapor Pressure | 10.5 mmHg @ 25°C | 10.2 mmHg @ 25°C |
LogP (Octanol-Water) | 1.83 | 1.85 |
The increased molecular mass slightly reduces volatility while maintaining hydrophobic character critical for flavorant applications .
Industrial and Research Applications
Analytical Chemistry
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Isotopic Dilution Standards: Quantification of ethyl butyrate in food matrices via GC-MS with minimized matrix effects
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Reaction Mechanism Elucidation: Tracking hydrogen migration pathways in esterification/transesterification reactions
Metabolic Studies
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In Vivo Tracing: Administration in rodent models to study butyrate metabolism without interference from endogenous pools
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Enzyme Kinetics: Determination of KM and Vmax values for esterases using deuterium isotope effects
Material Science
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Polymer Plasticization: Enhanced thermal stability in cellulose acetate films compared to protonated analogs
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Surface Tension Modifier: Improved spreading coefficients in deuterated solvent formulations
Recent Research Developments
Enhanced Catalytic Deuteration
Building on , recent efforts focus on:
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Asymmetric Deuteration: Chiral induction using β-cyclodextrin hosts (preliminary enantiomeric excess ≈ 12%)
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Continuous-Flow Synthesis: Membrane reactor systems achieving 99% D-incorporation in <6 hours
Environmental Impact Studies
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Atmospheric Lifetime: 18-day half-life vs. 15 days for non-deuterated form (OH radical reaction QSAR models)
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Biodegradation: 23% slower mineralization in OECD 301B tests due to kinetic isotope effects
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